4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
The compound is a derivative of benzo[b][1,4]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound contains a benzo[b][1,4]thiazine ring, which includes a sulfur and a nitrogen atom . It also has a bromo-methylphenyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazines, in general, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Biological Applications
Ring Contraction and Pharmacological Relevance : A study demonstrated an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction, indicating their pharmacological significance with potential applications in medicine and industry due to their biological and medicinal properties (Fülöpová et al., 2015).
Green Synthesis Approach : Another research highlighted a solvent-free, microwave-promoted synthesis method for benzo[b][1,4]thiazine-4-carbonitrile, showcasing an environmentally friendly protocol that emphasizes the importance of sustainable chemistry practices (Balwe et al., 2016).
Antibacterial and Radical Scavenging Activities : The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides was reported, indicating their potential in antibacterial and DPPH radical scavenging activities, which could contribute to the development of new therapeutic agents (Zia-ur-Rehman et al., 2009).
Chemical and Industrial Applications
Innovative Synthetic Routes : Research on the synthesis and reaction of nitrogen-bridged heterocycles, such as 1,9a-dihydropyrido[2,1-c][1,4]thiazines, presents new synthetic pathways that could be beneficial for developing novel compounds with potential industrial applications (Kakehi et al., 1987).
Catalysis and Synthesis Efficiency : A study offered insights into an iron-catalyzed, efficient one-pot synthesis approach for benzo[b][1,4]thiazine derivatives, emphasizing the role of catalysis in enhancing synthesis efficiency and product yield, which is crucial for pharmaceutical manufacturing and material science (Balwe et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-bromo-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c1-11-8-12(17)6-7-14(11)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXNYAJWSHAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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